(R)-4-Amino-1-cyclopropylpyrrolidin-2-one
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Overview
Description
(4R)-4-amino-1-cyclopropyl-pyrrolidin-2-one is a chiral compound with a unique structure that includes a cyclopropyl group attached to a pyrrolidin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-amino-1-cyclopropyl-pyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, starting from a suitable amino acid derivative, the cyclization can be induced using reagents such as sodium hydride and ethyl bromoacetate, followed by ammonolysis to yield the target compound .
Industrial Production Methods
Industrial production methods for (4R)-4-amino-1-cyclopropyl-pyrrolidin-2-one typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-amino-1-cyclopropyl-pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in the reactions of (4R)-4-amino-1-cyclopropyl-pyrrolidin-2-one include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(4R)-4-amino-1-cyclopropyl-pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4R)-4-amino-1-cyclopropyl-pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4R-cembranoid: A natural compound with neuroprotective properties.
Pyrrolidine alkaloids: A class of compounds with various biological activities, including antioxidant and anti-inflammatory effects.
Uniqueness
(4R)-4-amino-1-cyclopropyl-pyrrolidin-2-one is unique due to its specific structural features, such as the cyclopropyl group and the chiral center at the 4-position. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(4R)-4-amino-1-cyclopropylpyrrolidin-2-one |
InChI |
InChI=1S/C7H12N2O/c8-5-3-7(10)9(4-5)6-1-2-6/h5-6H,1-4,8H2/t5-/m1/s1 |
InChI Key |
PSINJBJNAVYKLD-RXMQYKEDSA-N |
Isomeric SMILES |
C1CC1N2C[C@@H](CC2=O)N |
Canonical SMILES |
C1CC1N2CC(CC2=O)N |
Origin of Product |
United States |
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